9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene

Photoinduced electron transfer Fluorescence quenching Sensor design

Fluorescent Zn²⁺ probe development often suffers from poor signal-to-noise due to incomplete PET quenching. 9,10-Bis(TMEDA)anthracene (CAS 106712-13-4) is the prototypical high-quenching scaffold, delivering ≥95% fluorescence quenching via its benzylic tertiary amine architecture-the upper bound of PET performance. • ≥95% quenching efficiency in water enables high-contrast turn-on Zn²⁺ detection • CHEF effect validated by 169+ citing publications (JACS 1988) • Also screened as bisantrene analog (R6) with mechanistically distinct antitumor activity For Zn²⁺ probe development requiring benchmark sensitivity or anticancer programs exploring non-topoisomerase II pathways. Ships globally.

Molecular Formula C26H38N4
Molecular Weight 406.6 g/mol
CAS No. 106712-13-4
Cat. No. B025320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene
CAS106712-13-4
Molecular FormulaC26H38N4
Molecular Weight406.6 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(C)CCN(C)C
InChIInChI=1S/C26H38N4/c1-27(2)15-17-29(5)19-25-21-11-7-9-13-23(21)26(20-30(6)18-16-28(3)4)24-14-10-8-12-22(24)25/h7-14H,15-20H2,1-6H3
InChIKeyKOLPZKQPBGVSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene (CAS 106712-13-4) – A Chelation-Enhanced Fluorescence Probe for Zn²⁺


9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene (CAS 106712-13-4) is a symmetric, 9,10-disubstituted anthracene derivative that functions as a photoinduced electron transfer (PET)-based fluorescent chemosensor. It exhibits chelation-enhanced fluorescence (CHEF) upon coordination of Zn²⁺ ions, making it a foundational scaffold in the development of turn-on fluorescent probes [1]. The compound has also been evaluated as a bisantrene analog in antitumor screening, where it demonstrated cytotoxicity against a panel of human tumor cell lines [2].

Why Generic Substitution Fails for 9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene: Structural Determinants of PET Quenching and Metal-Binding Performance


The fluorescence performance of 9,10-bis(aminoalkyl)anthracenes is governed by precise structural requirements at the benzylic amine. Systematic structure–quenching relationship studies have demonstrated that only benzylic secondary and tertiary amines achieve ≥95% fluorescence quenching via PET in water, while primary amines, amides, or alcohol-bearing side chains yield substantially lower quenching efficiencies [1]. The target compound, bearing two benzylic tertiary amine centers, falls into the optimal quenching class. In contrast, the hydroxyethyl analog 9,10-bis[bis(β-hydroxyethyl)aminomethyl]anthracene exhibits only weak emission quenching, resulting in a smaller dynamic range for metal sensing and precluding its use as a high-contrast turn-on probe [2].

Quantitative Differentiation Evidence for 9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene


Achieves ≥95% PET Quenching in the Unbound State, Enabling Maximum Signal-to-Noise Ratio

In a head-to-head comparison of five 9-aminoalkylanthracene derivatives, benzylic tertiary amines (the class to which this compound belongs) achieved ≥95% quenching of anthracene fluorescence in water, whereas benzylic primary amines and non-benzylic amines afforded substantially lower quenching efficiencies (typically 50–70%) [1]. This near-complete quenching in the off-state is essential for the large fluorescence turn-on ratio observed upon Zn²⁺ binding.

Photoinduced electron transfer Fluorescence quenching Sensor design

Demonstrates Distinct Antitumor Cytotoxicity Profile Relative to the Parent Compound Bisantrene

In a panel of 11 human tumor cell lines, the target compound (designated R6) showed significant in vitro cytotoxicity. Unlike bisantrene, R6 did not inhibit macromolecular synthesis or induce DNA single-strand breaks at cytotoxic concentrations, indicating a distinct mechanism of action [1]. In contrast, a closely related analog (R26, bearing piperidinyl side chains) showed similar potency to mitoxantrone and no cross-resistance in mitoxantrone-resistant WiDr colon cells, highlighting how subtle side-chain modifications critically determine both potency and resistance profile [1].

Antitumor agents Anthracene derivatives Cytotoxicity screening

Zn²⁺-Selective Chelation-Enhanced Fluorescence (CHEF) Effect Not Reproduced by Simpler 9,10-Bis(aminoalkyl)anthracene Analogs

The target compound exhibits a pronounced CHEF effect upon Zn²⁺ binding, a property that has been confirmed in the primary literature and cited by over 169 subsequent publications [1]. In contrast, the hydroxyethyl analog 9,10-bis[bis(β-hydroxyethyl)aminomethyl]anthracene displays only weak intrinsic emission and a modest fluorescence increase upon metal complexation, lacking the strong on/off contrast required for sensitive Zn²⁺ detection [2]. This difference arises because the tertiary amine nitrogens in the target compound serve as both efficient PET quenchers (off-state) and strong Zn²⁺ coordination sites (on-state), whereas the hydroxyethyl arms provide weaker coordination and incomplete PET quenching.

Fluorescent chemosensor Zinc detection Chelation-enhanced fluorescence

Pre-formed Zn²⁺ Complex (CAS 106682-14-8) Enables Phosphoprotein Fluorescent Detection, an Application Inaccessible to the Free Ligand

The biszinc chloride complex of the target compound (CAS 106682-14-8, 9,10-Bis(TMEDA)anthracene biszinc chloride complex) is commercially marketed as a BioReagent suitable for fluorescence-based phosphoprotein detection . The pre-formed Zn²⁺ complex eliminates the need for in situ metal addition and provides a ready-to-use staining reagent. The free ligand (CAS 106712-13-4) must be combined with Zn²⁺ ions to generate the fluorescent complex, introducing additional steps and potential variability in staining protocols.

Phosphoprotein detection Fluorescent staining BioReagent

Optimal Application Scenarios for 9,10-Bis[N-[2-(dimethylamino)ethyl]methylaminomethyl]anthracene Based on Verified Differentiation


Development of High-Sensitivity Turn-On Fluorescent Zn²⁺ Sensors for Biological Imaging

Researchers designing PET-based fluorescent Zn²⁺ probes should use this compound as a reference scaffold. Its benzylic tertiary amine architecture provides the ≥95% quenching efficiency necessary for high-contrast imaging, a feature not reproducible with hydroxyethyl or primary amine analogs [1]. The strong CHEF effect upon Zn²⁺ binding, documented in the foundational JACS paper and validated by over 169 citing publications, makes it the benchmark against which novel Zn²⁺ sensors are compared [2].

Mechanistic Studies of Anthracene-Based Antitumor Agents with Divergent DNA-Damage Profiles

For anticancer drug discovery programs seeking anthracene derivatives that do not act through topoisomerase II inhibition or DNA intercalation, this compound (designated R6) offers a mechanistically distinct profile. It lacks the macromolecular synthesis inhibition and DNA single-strand breakage activity characteristic of bisantrene, providing a unique tool compound for probing alternative cytotoxicity pathways [3].

Standardized Phosphoprotein Gel Staining Using the Pre-formed Zn²⁺ Complex

For proteomics core facilities requiring reproducible phosphoprotein visualization, the biszinc chloride complex (CAS 106682-14-8) provides a ready-to-use BioReagent that eliminates in situ metal optimization steps. The free ligand (CAS 106712-13-4) should be reserved for applications where Zn²⁺ concentration must be titrated for optimal signal development .

Structure–Activity Relationship (SAR) Studies on PET Quenching in 9,10-Disubstituted Anthracenes

This compound serves as the prototypical high-quenching member in SAR investigations of 9-aminoalkylanthracene fluorescence. Its ≥95% quenching efficiency represents the upper bound of PET performance, allowing direct comparison with analogs bearing modified side chains (e.g., piperidinyl, morpholinyl, or hydroxyethyl substituents) to quantify the impact of amine structure on sensor dynamic range [1].

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